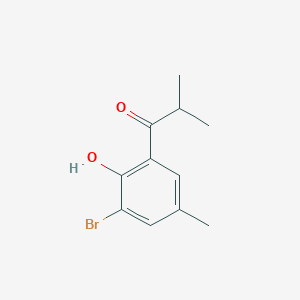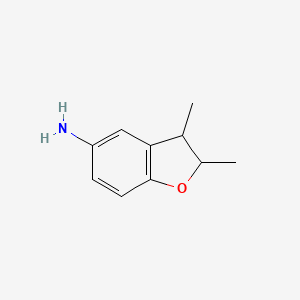
2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-amine is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,3-dimethylphenol with an appropriate amine source under acidic or basic conditions. The reaction may require a catalyst to facilitate the cyclization process and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.
化学反应分析
Types of Reactions
2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or amines.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzofuran derivatives.
科学研究应用
2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications includes studies on its effects on specific biological targets and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting metabolic pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
相似化合物的比较
Similar Compounds
2,3-Dimethylbenzofuran: Similar in structure but lacks the amine group, which affects its chemical properties and reactivity.
2,2-Dimethyl-2,3-dihydro-1-benzofuran: Another related compound with different substitution patterns, leading to variations in its chemical behavior.
Benzofuran derivatives: A broad class of compounds with diverse biological activities and applications.
Uniqueness
2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-amine is unique due to the presence of both methyl and amine groups, which confer specific chemical reactivity and potential biological activity. Its unique structure makes it a valuable compound for research and industrial applications.
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
2,3-dimethyl-2,3-dihydro-1-benzofuran-5-amine |
InChI |
InChI=1S/C10H13NO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-7H,11H2,1-2H3 |
InChI 键 |
UZJCBTHQFUACFY-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OC2=C1C=C(C=C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)
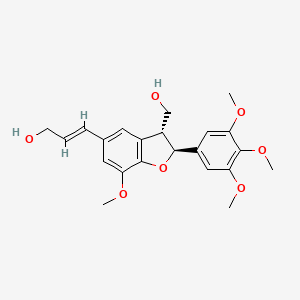

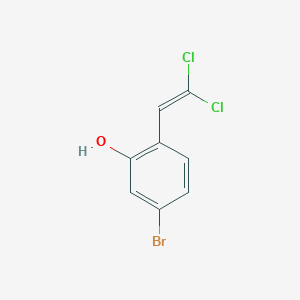
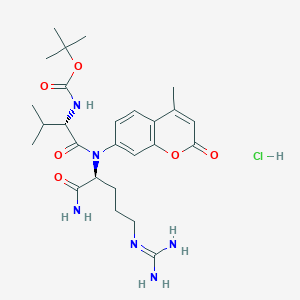

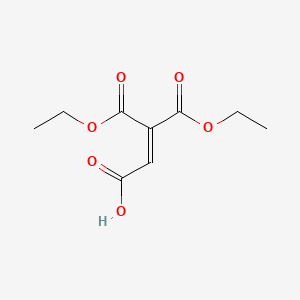

![5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063030.png)
![2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B13063032.png)
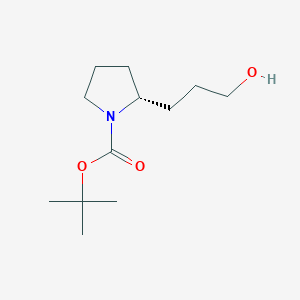
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate](/img/structure/B13063044.png)
